N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide
Description
N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core substituted with a butyl group at position 3, a 4-methylphenyl group at position 4, and a phenylimino moiety at position 2. The thiophene-2-carboxamide group is attached to position 5 of the thiazole ring. The (2E)-configuration of the imine group is critical for its stereochemical stability, likely confirmed via single-crystal X-ray diffraction (SCXRD) or NMR spectroscopy, as seen in analogous compounds .
Properties
Molecular Formula |
C25H25N3OS2 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[3-butyl-4-(4-methylphenyl)-2-phenylimino-1,3-thiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H25N3OS2/c1-3-4-16-28-22(19-14-12-18(2)13-15-19)24(27-23(29)21-11-8-17-30-21)31-25(28)26-20-9-6-5-7-10-20/h5-15,17H,3-4,16H2,1-2H3,(H,27,29) |
InChI Key |
FNIIDLFBVQRTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Phenyl and Butyl Groups: The phenyl and butyl groups can be introduced through Friedel-Crafts alkylation reactions, where the thiazole ring is alkylated using appropriate alkyl halides in the presence of a Lewis acid catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Coupling of the Thiazole and Thiophene Rings: The final step involves the coupling of the thiazole and thiophene rings through a condensation reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of imine groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and chloroform.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets such as enzymes and receptors.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The thiazole core in the target compound is structurally similar to thiadiazole and triazole derivatives. Thiazoles and thiadiazoles are known for their electron-deficient nature, enhancing interactions with biological targets like enzymes or receptors.
The phenylimino group at position 2 is a common feature in Schiff base derivatives, often associated with antimicrobial and anticancer activities .
Bioactivity Trends :
- Chlorine-substituted derivatives (e.g., ) exhibit enhanced antifungal and insecticidal properties due to increased electronegativity and steric effects.
- Thiophene carboxamide moieties (as in the target compound) may offer improved solubility compared to purely aromatic substituents, balancing lipophilicity and bioavailability.
Computational and Spectroscopic Analysis
- Hydrogen Bonding : Analogous triazole-thiadiazole hybrids rely on N–H···S/O interactions for crystal packing, suggesting the target compound may exhibit similar supramolecular behavior.
Biological Activity
N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
The compound exhibits significant anticancer activity against various cancer cell lines. In a study examining thiazole derivatives, compounds with structural similarities to this compound demonstrated potent cytotoxic effects. The following table summarizes key findings related to its anticancer properties:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A-431 | 1.98 | Induction of apoptosis |
| Jurkat | 1.61 | Inhibition of Bcl-2 |
| HT29 | 23.30 | Tubulin polymerization inhibition |
These findings suggest that the compound's thiazole moiety plays a crucial role in its cytotoxic activity, as seen in other studies where modifications to the thiazole structure significantly impacted efficacy .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Tumor Growth : By interfering with cell cycle progression and promoting cell death, it effectively inhibits tumor growth in vitro and in vivo models.
- Targeting Specific Pathways : Studies indicate that the compound may interact with specific signaling pathways involved in cancer progression, such as those regulating cell survival and proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing the biological activity of thiazole derivatives. For instance:
- The presence of a methyl group at position 4 of the phenyl ring increases activity by enhancing electron donation.
- Substitutions on the thiazole ring are critical; compounds with electron-withdrawing groups exhibit improved anticancer properties.
This relationship emphasizes that slight modifications can lead to significant changes in biological activity, guiding future synthetic efforts .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Study on HepG2 Cells : A recent study demonstrated that this compound significantly reduced cell viability in HepG2 liver carcinoma cells, with an IC50 value indicating potent antiproliferative effects compared to standard chemotherapeutics .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to untreated controls, suggesting potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
